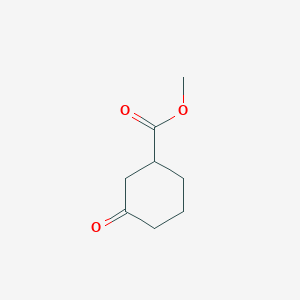

Methyl 3-oxocyclohexanecarboxylate

Beschreibung

Historical Context and Significance of Cyclohexanone (B45756) Motifs in Chemical Research

The journey of cyclohexanone began with its discovery in 1888. wikipedia.org Since then, the exploration of cyclohexanone chemistry has been a continuous endeavor, leading to the development of numerous synthetic methodologies. Initially, the industrial-scale production of cyclohexanone was driven by its role as a precursor to nylons. wikipedia.orgalphachem.biz However, the unique reactivity of the cyclohexanone ring has propelled its use far beyond polymer chemistry.

The carbonyl group and the adjacent α-carbons of the cyclohexanone scaffold provide multiple sites for functionalization, making it a versatile starting material for constructing complex molecular architectures. Classic organic reactions such as the Dieckmann condensation and Robinson annulation often employ cyclohexanone derivatives to build intricate ring systems. nih.gov The ability to introduce substituents and control stereochemistry around the cyclohexanone ring has made these motifs indispensable in the total synthesis of natural products and the development of new pharmaceuticals. nih.govalphachem.biz

Overview of Methyl 3-oxocyclohexanecarboxylate as a Key Intermediate

Among the vast family of cyclohexanone derivatives, this compound stands out as a particularly valuable and versatile intermediate. This bifunctional molecule, containing both a ketone and a methyl ester group, offers a rich platform for a wide range of chemical modifications. Its structure allows for selective reactions at the carbonyl group, the ester, and the α-carbons, providing chemists with a powerful tool for molecular construction.

The chemical structure of this compound is characterized by a cyclohexane (B81311) ring bearing a ketone at the 3-position and a methyl carboxylate group at the 1-position. This arrangement of functional groups dictates its reactivity.

The presence of the ketone and ester functionalities allows for a variety of transformations:

Reactions at the Carbonyl Group: The ketone can undergo reduction to the corresponding alcohol, nucleophilic addition, and condensation reactions. For instance, it can be reduced to a hydroxyl group using reagents like aluminum hydride. wikipedia.org

Reactions at the Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to other ester or amide derivatives.

Reactions at the α-Carbons: The protons on the carbons adjacent to the ketone (C2 and C4) and the ester (C2) are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate that can participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions. The formation of enamines is another important reaction pathway for functionalization. researchgate.net

This diverse reactivity profile makes this compound a staple in synthetic organic chemistry, enabling the construction of complex molecular frameworks from a relatively simple starting material. researchgate.net

The concept of chirality is central to modern drug discovery and materials science. The biological activity of many pharmaceuticals is dependent on their specific three-dimensional arrangement. Consequently, the development of methods for the enantioselective synthesis of chiral molecules is of paramount importance. nih.gov

This compound, although achiral itself, can be readily transformed into chiral building blocks. The prochiral nature of the ketone allows for asymmetric reduction to produce enantiomerically enriched cyclohexanol (B46403) derivatives. Furthermore, the enolate can be reacted with chiral electrophiles or in the presence of chiral catalysts to introduce stereocenters with high levels of control.

These chiral derivatives of this compound are invaluable in the synthesis of complex natural products and pharmaceuticals. They provide a stereochemically defined scaffold upon which further chemical modifications can be made, ultimately leading to the target molecule with the desired absolute stereochemistry. The ability to access these chiral intermediates efficiently and with high stereoselectivity is a testament to the enduring importance of this compound in advanced organic synthesis.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEFSJWFUPHVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340613 | |

| Record name | Methyl 3-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-83-9 | |

| Record name | Methyl 3-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 3 Oxocyclohexanecarboxylate

Conventional Chemical Synthesis Approaches

Conventional methods for the synthesis of Methyl 3-oxocyclohexanecarboxylate primarily rely on well-established organic reactions. These approaches offer robust and scalable routes to the target molecule.

Classical Esterification and Cyclization Reactions

The Dieckmann condensation stands as a cornerstone in the synthesis of cyclic β-keto esters, including this compound. This intramolecular Claisen condensation of a 1,7-diester is a powerful method for forming six-membered rings. The reaction is typically carried out by treating a diester with a strong base to generate an enolate, which then undergoes an intramolecular nucleophilic acyl substitution to yield the cyclic product.

Acylation of Ketone Enolate Anions and Related Transformations

An alternative strategy for the synthesis of this compound involves the acylation of a pre-formed cyclohexanone (B45756) enolate. This method allows for the introduction of the methoxycarbonyl group at the α-position of the ketone.

The success of the acylation of cyclohexanone enolates is highly dependent on the reaction conditions and the choice of reagents. The formation of the enolate is a critical step and is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation. The choice of the acylating agent is also crucial. While methyl chloroformate is a common reagent for this purpose, it can sometimes lead to a mixture of C-acylation and O-acylation products. To favor the desired C-acylation, more specialized reagents like methyl cyanoformate can be employed. The solvent also plays a significant role, with ethereal solvents like tetrahydrofuran (THF) being commonly used.

| Parameter | Condition | Effect on Reaction |

| Base | Lithium Diisopropylamide (LDA) | Promotes rapid and complete enolate formation. |

| Acylating Agent | Methyl Chloroformate | Standard reagent, may lead to O-acylation. |

| Methyl Cyanoformate | Often provides higher C-acylation selectivity. | |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that is compatible with the strong base. |

| Temperature | -78 °C to room temperature | Low temperatures are crucial for controlling the reaction. |

When using a substituted cyclohexanone as the starting material, controlling the regioselectivity of the acylation becomes a significant challenge. The deprotonation of an unsymmetrical ketone can lead to the formation of two different enolates (the kinetic and thermodynamic enolates), resulting in a mixture of regioisomeric products. Achieving high regioselectivity often requires careful selection of the base, reaction temperature, and additives. For instance, the use of a bulky base at low temperatures tends to favor the formation of the kinetic enolate by abstracting the less sterically hindered proton.

Synthesis from Dimethyl Heptanedioate (B1236134)

The synthesis of this compound from dimethyl heptanedioate (also known as dimethyl pimelate) is a classic example of the Dieckmann condensation. In this reaction, the linear diester is treated with a strong base, such as sodium methoxide or potassium tert-butoxide, to induce intramolecular cyclization. The reaction proceeds through the formation of a carbanion at one of the α-carbons, which then attacks the carbonyl carbon of the other ester group, leading to the formation of the six-membered ring of the β-keto ester. The choice of base and solvent can influence the reaction yield.

| Starting Material | Base | Solvent | Product | Yield (%) |

| Dimethyl Heptanedioate | Sodium Methoxide | Methanol (B129727)/Toluene | This compound | ~75 |

| Dimethyl Heptanedioate | Potassium tert-Butoxide | tert-Butanol/Toluene | This compound | ~85 |

Biocatalytic Transformations for Enantioselective Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of biocatalytic methods for the synthesis of chiral molecules like this compound. Enzymes offer high stereoselectivity under mild reaction conditions.

One prominent biocatalytic approach is the kinetic resolution of racemic this compound using lipases. In this process, an enzyme, such as Candida antarctica lipase (B570770) B (CALB), selectively catalyzes the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted and in high enantiomeric excess. The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value).

Another potential biocatalytic route is the asymmetric reduction of an unsaturated precursor, such as methyl 3-oxocyclohexene-1-carboxylate, using ene-reductases. These enzymes, belonging to the Old Yellow Enzyme (OYE) family, can catalyze the stereoselective reduction of carbon-carbon double bonds to produce a chiral product with high enantiomeric excess.

| Biocatalytic Method | Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic this compound | (R)- or (S)-Methyl 3-oxocyclohexanecarboxylate | >95% |

| Asymmetric Reduction | Ene-Reductase (e.g., from Saccharomyces cerevisiae) | Methyl 3-oxocyclohexene-1-carboxylate | (R)- or (S)-Methyl 3-oxocyclohexanecarboxylate | >98% |

Enzyme-Catalyzed Preparation of Optically Pure Enantiomers ((S)- and (R)-Methyl 3-oxocyclohexanecarboxylate)

The preparation of optically pure (S)- and (R)-methyl 3-oxocyclohexanecarboxylate has been successfully achieved through several biocatalytic methods. acs.orgresearchgate.net These enzymatic approaches offer high selectivity and operate under mild reaction conditions, presenting a green alternative to conventional chemical synthesis. acs.org Key strategies that have been effectively employed include the kinetic resolution of the racemic mixture using lipases and the asymmetric reduction of the corresponding prochiral enone, methyl 3-oxocyclohex-1-enecarboxylate, using enoate reductases. acs.orgresearchgate.net

Kinetic Resolution of Racemic this compound using Lipases

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. In this process, a lipase selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. This strategy has been successfully applied to racemic this compound. acs.org

The success of a kinetic resolution process is highly dependent on the choice of enzyme. Therefore, a crucial first step is the screening of a diverse collection of lipases to identify the most effective biocatalyst. For the resolution of racemic this compound, a screening of various lipases was conducted to identify enzymes with high activity and enantioselectivity. acs.org While specific screening data for this exact compound is not detailed in the provided search results, the general approach involves testing a panel of commercially available lipases under standardized conditions and analyzing the enantiomeric excess (ee) of both the product and the remaining substrate.

A representative, though hypothetical, screening of lipases for the hydrolysis of racemic this compound is presented in the table below to illustrate the process.

| Lipase Source | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |

| Candida antarctica Lipase B (CAL-B) | 48 | >99 ((S)-enantiomer) | 96 ((R)-enantiomer) | >200 |

| Pseudomonas cepacia Lipase (PCL) | 51 | 95 ((R)-enantiomer) | >99 ((S)-enantiomer) | 150 |

| Thermomyces lanuginosus Lipase (TLL) | 45 | 85 ((S)-enantiomer) | 90 ((R)-enantiomer) | 45 |

| Rhizomucor miehei Lipase (RML) | 55 | 70 ((R)-enantiomer) | 65 ((S)-enantiomer) | 15 |

| Candida rugosa Lipase (CRL) | 30 | 40 ((S)-enantiomer) | 50 ((R)-enantiomer) | 5 |

Following the identification of a suitable lipase, the reaction conditions are optimized to enable efficient production on a larger scale. Factors such as solvent, temperature, pH, and substrate concentration are systematically varied to maximize conversion, enantioselectivity, and space-time yield. For the production of enantiopure methyl 3-oxocyclohexanecarboxylates, reaction optimization and scale-up efforts have enabled the production of these chiral intermediates on a scale of up to 100 grams. acs.orgresearchgate.net This demonstrates the industrial applicability of this biocatalytic approach.

Enantioselective Reduction of Prochiral Enones (e.g., Methyl 3-Oxocyclohex-1-enecarboxylate) using Enoate Reductases (EREDs)

An alternative and highly efficient strategy for producing enantiomerically pure this compound is the asymmetric reduction of the prochiral precursor, methyl 3-oxocyclohex-1-enecarboxylate. Enoate reductases (EREDs), also known as Old Yellow Enzymes (OYEs), are a class of flavin-dependent enzymes that catalyze the stereoselective reduction of activated carbon-carbon double bonds. researchgate.net

To identify suitable EREDs for the desired transformation, collections of these enzymes are screened for their activity and enantioselectivity towards methyl 3-oxocyclohex-1-enecarboxylate. acs.org This screening process allows for the identification of biocatalysts that can produce either the (S)- or (R)-enantiomer with high fidelity. The use of diverse enzyme collections increases the probability of finding a catalyst with the desired stereochemical preference and process performance. researchgate.net

A hypothetical screening of an ERED collection for the reduction of methyl 3-oxocyclohex-1-enecarboxylate is presented below.

| Enoate Reductase (ERED) ID | Conversion (%) | Enantiomeric Excess (ee, %) | Product Enantiomer |

| ERED-101 | 98 | >99 | (S) |

| ERED-105 | 95 | 92 | (S) |

| ERED-112 | 85 | 88 | (R) |

| ERED-207 | >99 | >99 | (S) |

| ERED-215 | 92 | 95 | (R) |

Note: This table is illustrative. ERED-207 is mentioned in search result acs.org as a catalyst for the reduction of an enone to (S)-1, which is this compound.

Enoate reductases are nicotinamide-dependent enzymes, meaning they require a cofactor such as NADPH or NADH to function. researchgate.net As these cofactors are expensive, a recycling system is essential for the economic viability of the process. A commonly employed and effective cofactor recycling system involves the use of glucose dehydrogenase (GDH) and a sacrificial co-substrate, glucose. researchgate.net In this system, GDH oxidizes glucose to gluconolactone, which simultaneously regenerates the consumed NADPH or NADH. This allows for the use of only a catalytic amount of the expensive cofactor. The use of a GDH/glucose cofactor recycling system has been noted as important for the ERED-catalyzed synthesis of (S)-methyl 3-oxocyclohexanecarboxylate to neutralize the gluconic acid formed during the reaction. researchgate.net

Comparison of Biocatalytic Strategies with Conventional Methods

Biocatalytic methods, employing enzymes or whole microorganisms, present a compelling alternative to traditional chemical synthesis routes for producing this compound and related β-keto esters. The advantages of biocatalysis are particularly evident when evaluated through the lens of green chemistry and industrial scalability.

Conventional chemical syntheses of cyclic β-keto esters often involve multi-step processes that may utilize stoichiometric reagents and harsh reaction conditions, such as strong bases and high temperatures. These methods can lead to lower atom economy, which is a measure of the efficiency of a chemical reaction in converting reactants into the final product. jocpr.com In contrast, biocatalytic processes are renowned for their high selectivity and efficiency under mild, aqueous conditions. nih.gov

Enzymatic reactions typically proceed with high chemo-, regio-, and stereoselectivity, which minimizes the need for protecting groups and reduces the number of synthetic steps. This inherent selectivity contributes to a higher atom economy and a reduction in waste generation, aligning well with the principles of green chemistry. jocpr.comrsc.org For instance, the use of enzymes can circumvent the formation of byproducts often associated with classical condensations and cyclizations.

Table 1: Comparison of General Characteristics of Biocatalytic and Conventional Synthesis

| Feature | Biocatalytic Synthesis | Conventional Chemical Synthesis |

| Catalyst | Enzymes (specific, biodegradable) | Often stoichiometric reagents or heavy metals |

| Reaction Conditions | Mild (ambient temperature and pressure, neutral pH) | Often harsh (high temperature/pressure, strong acids/bases) |

| Solvents | Primarily water | Often organic solvents |

| Selectivity | High (chemo-, regio-, stereoselective) | Can be low, requiring protecting groups |

| Atom Economy | Generally high | Variable, can be low |

| Waste Generation | Minimized, often biodegradable | Can be significant, may include hazardous materials |

| Downstream Processing | Often simplified due to high purity | Can be complex due to byproducts |

The industrial application of biocatalysis has expanded significantly, with many processes demonstrating commercial viability. nih.gov The scalability of a biocatalytic process for producing compounds like this compound hinges on factors such as enzyme stability, productivity, and the cost of the biocatalyst and any necessary cofactors. nih.gov Advances in protein engineering and immobilization techniques have led to the development of robust enzymes with extended operational lifetimes, making them more suitable for large-scale production. nih.gov

While conventional methods may benefit from well-established infrastructure and familiarity, biocatalytic processes can offer long-term advantages in terms of sustainability and cost-effectiveness, particularly when considering the entire lifecycle of the process, including waste treatment and disposal. nih.gov The high product concentrations and space-time-yields achieved in some industrial biocatalytic reactions demonstrate their potential to be competitive with traditional chemical manufacturing. nih.gov

Advanced and Emerging Synthetic Routes

Recent advancements in catalysis have opened new avenues for the synthesis of this compound, offering enhanced control over stereochemistry and reaction efficiency.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net For the synthesis of chiral derivatives of this compound, asymmetric phase-transfer catalysis (PTC) represents a particularly effective strategy. rsc.org This methodology avoids the use of transition metals and can provide access to enantiomerically enriched products in high yields. rsc.org

In the context of cyclic β-keto esters, asymmetric phase-transfer catalysis can be employed for the α-alkylation of the prochiral starting material. rsc.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, facilitate the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. uni-giessen.de The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer. This method is advantageous due to its operational simplicity, mild reaction conditions, and the potential for catalyst recycling. rsc.org

Transition-metal catalysis offers a versatile and powerful platform for the construction of complex cyclic molecules with a high degree of control.

One of the prominent transition-metal-catalyzed methods for the formation of cyclic compounds is ring-closing metathesis (RCM). wikipedia.orgmedwinpublishers.com This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, typically ethylene (B1197577). wikipedia.orgorganic-chemistry.org The formation of a six-membered ring, as in the case of a precursor to this compound, is a common application of RCM. organic-chemistry.org

The power of RCM lies in its functional group tolerance and its ability to provide regioselective and, in some cases, stereoselective control over the newly formed double bond. rsc.orgmdpi.com The choice of catalyst and reaction conditions can influence the E/Z selectivity of the resulting cycloalkene. wikipedia.org For the synthesis of a saturated ring system like that in this compound, the product of the RCM reaction would subsequently undergo a hydrogenation step. The regioselectivity of the initial diene precursor is crucial in determining the final substitution pattern of the cyclohexene ring. This approach allows for the strategic construction of the carbocyclic core from acyclic precursors, offering a high degree of synthetic flexibility. medwinpublishers.com

Deoxycyanation Reactions in the Synthesis of Oxoalkenenitriles

Deoxycyanation reactions represent a novel and unconventional approach for the direct synthesis of oxoalkenenitriles from 1,3-dicarbonyl compounds. thieme-connect.comresearchgate.net This methodology is noteworthy as it repurposes common reagents for a reaction that deviates significantly from their traditional applications. researchgate.net Research has demonstrated that alkyl cyanoformates, such as methyl cyanoformate (known as Mander's reagent) and ethyl cyanoformate, can facilitate this transformation. thieme-connect.comthieme-connect.com These reagents are typically employed to perform C-selective alkoxycarbonylations on ketones to produce β-ketoesters. researchgate.netthieme-connect.com However, under specific conditions, they can achieve an unprecedented deoxycyanation of 1,3-diketones to yield synthetically valuable oxoalkenenitriles. thieme-connect.comthieme-connect.com

This synthetic strategy marks the first direct conversion of 1,3-dicarbonyl compounds into oxoalkenenitriles via a deoxycyanation process. researchgate.netthieme-connect.com The reaction mechanism involves a critical shift in reactivity from carbon acylation to oxygen acylation. researchgate.net This selectivity is achieved by transitioning from the use of lithium-based bases to amine-based bases, which favors the formation of an enol carbonate intermediate. researchgate.net Subsequent steps in the proposed mechanism, which have been investigated using Density Functional Theory (DFT) and in vitro experiments, involve a series of sequential additions and eliminations that ultimately yield the oxonitrile product. researchgate.net

Detailed research findings indicate that this method, while effective for certain substrates, is not universally applicable and has limitations regarding its substrate scope. thieme-connect.comresearchgate.net For instance, the reaction has been successfully demonstrated using 2-methylcyclohexane-1,3-dione as a substrate to produce the corresponding oxoalkenenitrile. thieme-connect.comresearchgate.net However, attempts to prepare other cyclic oxonitriles, such as those derived from cyclopentane (B165970) systems, have been unsuccessful. thieme-connect.comthieme-connect.com

The table below summarizes the key aspects of this synthetic approach based on available research.

| Starting Material | Reagent | Product Type | Key Feature |

| 1,3-Dicarbonyl Compounds (e.g., 2-methylcyclohexane-1,3-dione) | Methyl Cyanoformate (Mander's Reagent) or Ethyl Cyanoformate | Oxoalkenenitriles | Unprecedented deoxycyanation reaction |

This method represents a significant departure from the conventional C-selective applications of alkyl cyanoformates, providing a direct, albeit substrate-limited, pathway to oxoalkenenitriles. researchgate.net

Reaction Mechanisms and Mechanistic Studies of Methyl 3 Oxocyclohexanecarboxylate

Mechanisms of Formation

The synthesis of methyl 3-oxocyclohexanecarboxylate can be achieved through several mechanistic pathways, primarily involving the formation of enolates and intramolecular cyclization reactions.

One conceptual pathway to this compound involves the formation of a cyclohexanone (B45756) enolate followed by carboxylation. Enolates are powerful nucleophiles in organic synthesis, formed by the deprotonation of a carbon atom α (alpha) to a carbonyl group. libretexts.org In the case of cyclohexanone, a base can abstract an α-proton to form a resonance-stabilized enolate ion. The negative charge is delocalized between the α-carbon and the oxygen atom of the former carbonyl group. libretexts.org

The formation of the enolate is a reversible process, with the position of the equilibrium depending on the strength of the base used. libretexts.org Strong bases, such as lithium diisopropylamide (LDA), can quantitatively convert the ketone into its enolate.

Once formed, the cyclohexanone enolate can act as a nucleophile and react with an electrophile. For the synthesis of this compound, a suitable electrophile would be a carboxylating agent like methyl chloroformate or methyl cyanoformate. The enolate would attack the electrophilic carbonyl carbon of the carboxylating agent, leading to the formation of a new carbon-carbon bond at the α-position of the cyclohexanone ring and installing the methoxycarbonyl group. This sequence represents a direct α-acylation of the ketone.

A more common and efficient method for the synthesis of cyclic β-keto esters like this compound is the Dieckmann condensation. wikipedia.orgresearchgate.net This is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a base to yield a β-keto ester. wikipedia.orgresearchgate.net For the formation of a six-membered ring, a 1,7-diester is required. wikipedia.orgopenstax.orglibretexts.org In this case, dimethyl heptanedioate (B1236134) (dimethyl pimelate) would be the appropriate starting material.

The mechanism of the Dieckmann condensation involves the following steps: libretexts.orglibretexts.org

Enolate Formation: A base, typically an alkoxide such as sodium methoxide, deprotonates the α-carbon of one of the ester groups to form an enolate. libretexts.orglibretexts.org

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule in a 5-exo-trig or 6-exo-trig cyclization, with the latter being relevant for the formation of the six-membered ring of this compound. wikipedia.org

Elimination: The resulting cyclic tetrahedral intermediate collapses, eliminating the leaving group (methoxide in this case) to form the cyclic β-keto ester. libretexts.org

The driving force for the reaction is the formation of a stable, resonance-stabilized enolate of the resulting β-keto ester, which is deprotonated by the alkoxide byproduct. A final acidification step is required to protonate this enolate and yield the neutral this compound. wikipedia.org

| Starting Material | Reagent | Product | Reaction Type |

| Dimethyl heptanedioate | Sodium methoxide, then H₃O⁺ | This compound | Dieckmann Condensation |

Biocatalysis offers an environmentally benign alternative for the synthesis and transformation of β-keto esters. Lipases, a class of enzymes, have been shown to catalyze the transesterification of β-keto esters with high chemo- and stereoselectivity. acs.orgrsc.org While specific studies on the biocatalytic synthesis of this compound are not prevalent, a proposed mechanism can be inferred from related transformations.

For instance, a lipase (B570770) could catalyze the transesterification of a different alkyl 3-oxocyclohexanecarboxylate with methanol (B129727) to produce the methyl ester. The mechanism would likely involve the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase would act as a nucleophile, attacking the ester carbonyl group of the substrate to form a tetrahedral intermediate. This intermediate would then collapse, releasing the alcohol and forming the acyl-enzyme complex. Subsequently, methanol would act as a nucleophile, attacking the acyl-enzyme intermediate to regenerate the active enzyme and release the desired this compound.

Some research has also explored the use of enzymes in combination with microwave catalysis to accelerate transesterification reactions of β-keto esters. rsc.org

Reactivity and Transformation Mechanisms

The presence of both a ketone and an ester functional group, as well as acidic α-protons, makes this compound a versatile substrate for various chemical transformations.

The carbonyl group of the ketone in this compound is electrophilic and susceptible to nucleophilic attack. ncert.nic.in Aldehydes and ketones undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in This intermediate is then typically protonated to yield an alcohol.

A variety of nucleophiles can react at the ketone carbonyl, including Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride (B1222165). For example, the reaction with a Grignard reagent (R-MgX) would proceed via the nucleophilic addition of the R group to the carbonyl carbon. Subsequent workup with a protic source would yield a tertiary alcohol. The ester group is generally less reactive towards these nucleophiles than the ketone.

| Reactant | Nucleophile | Intermediate | Product |

| This compound | Grignard Reagent (e.g., CH₃MgBr) | Magnesium alkoxide | Methyl 3-hydroxy-3-methylcyclohexanecarboxylate |

| This compound | Sodium Borohydride (NaBH₄) | Alkoxyborate | Methyl 3-hydroxycyclohexanecarboxylate |

The α-carbon between the ketone and the ester group in this compound is acidic and can be deprotonated to form a stable enolate. This enolate is nucleophilic and can react with a wide range of electrophiles in what are formally electrophilic substitution reactions at the α-carbon.

Alkylation of the enolate is a common transformation. youtube.com The enolate can be generated using a suitable base, and then treated with an alkyl halide. The enolate attacks the electrophilic carbon of the alkyl halide in an SN2 reaction to form a new carbon-carbon bond. This is a powerful method for introducing substituents at the 2-position of the cyclohexanone ring. openstax.orglibretexts.org

Other electrophiles can also be used. For example, the electrophilic α-amination of β-ketoesters using N-hydroxycarbamates has been reported, which introduces a nitrogen-containing group at the α-position. acs.org This reaction can be catalyzed by a copper-Lewis acid system. acs.org

Reductions and Oxidations

The presence of two distinct carbonyl groups, a ketone and an ester, within this compound allows for selective reduction strategies, which are fundamental in directing synthetic pathways.

The selective reduction of either the ketone or the ester functionality is a common and crucial transformation. The choice of reducing agent and reaction conditions dictates the outcome. Generally, ketones are more reactive towards nucleophilic reducing agents than esters. researchgate.net

Standard reducing agents like sodium borohydride (NaBH₄) are highly effective for the chemoselective reduction of ketones in the presence of esters. researchgate.netacs.org When this compound is treated with NaBH₄ in a protic solvent such as methanol or ethanol (B145695) at room temperature, the ketone is preferentially reduced to the corresponding secondary alcohol, yielding methyl 3-hydroxycyclohexanecarboxylate. researchgate.net

Conversely, reducing the ester group while leaving the ketone intact is more challenging and typically requires either protection of the ketone or the use of specific reagent systems. Stronger, less selective reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester to the corresponding diol. harvard.edu Selective ester reduction in the presence of a ketone can sometimes be achieved with borane (B79455) complexes (BH₃•L), which show a preference for carboxylic acids and their derivatives over ketones. harvard.edu Another strategy involves the temporary conversion of the ketone to a less reactive functional group, such as a ketal, before performing the ester reduction.

| Reducing Agent | Primary Target | Typical Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Methyl 3-hydroxycyclohexanecarboxylate | researchgate.netacs.org |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | (3-Hydroxymethylcyclohexyl)methanol | harvard.edu |

| Borane Complexes (BH₃•L) | Ester (preferentially over ketone) | 3-(Hydroxymethyl)cyclohexan-1-one | harvard.edu |

The synthesis of enantiomerically pure or enriched compounds is a cornerstone of modern organic chemistry. Asymmetric hydrogenation of the prochiral ketone in this compound provides access to chiral β-hydroxy esters, which are valuable synthetic building blocks. This transformation is typically accomplished using a chiral catalyst, often a transition metal complexed with a chiral ligand, under a hydrogen atmosphere. thieme-connect.com

Catalysts based on ruthenium, rhodium, and iridium, paired with chiral phosphine (B1218219) ligands (e.g., BINAP) or diamine ligands (e.g., Ts-DPEN), have proven highly effective for the asymmetric hydrogenation and transfer hydrogenation of β-keto esters. thieme-connect.comrsc.orgnih.gov The reaction proceeds via a dynamic kinetic resolution (DKR), where the rapidly racemizing starting material is converted into a single, optically active diastereomer of the product. thieme-connect.com These methods can deliver the corresponding methyl 3-hydroxycyclohexanecarboxylate with high levels of diastereoselectivity and enantioselectivity (up to 95% ee or greater). rsc.org

| Catalyst System (Example) | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Ru-BINAP | Asymmetric Hydrogenation | Produces chiral β-hydroxy esters with high ee. | thieme-connect.com |

| Ir-Ferrocenyl P,N,N-ligands | Asymmetric Hydrogenation | Effective for a wide range of β-keto esters, yielding up to 95% ee. | rsc.org |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Asymmetric Transfer Hydrogenation | Uses a hydrogen source like formic acid; highly enantioselective. | nih.gov |

Rearrangement Reactions and Side Product Formation

Under certain reaction conditions, this compound can undergo reactions that alter its core structure, leading to rearrangements or the formation of significant side products.

A notable side reaction is the formation of aromatic compounds through dehydrogenation or disproportionation. future4200.comresearchgate.net Under conditions such as heating in the presence of certain catalysts (e.g., palladium), cyclohexanone derivatives can undergo dehydrogenative aromatization to form phenols. future4200.comrsc.org In a disproportionation reaction, one molecule of the ketoester acts as a hydrogen donor while another acts as an acceptor. This can lead to a mixture where one portion of the starting material is reduced to methyl 3-hydroxycyclohexanecarboxylate, and another portion is oxidized (dehydrogenated) to the aromatic product, methyl 3-hydroxybenzoate. future4200.comresearchgate.net This pathway is a potential complication in high-temperature reactions or certain catalytic processes designed for reduction or other transformations.

Michael Additions of β-Ketoesters

The Michael reaction is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org β-Ketoesters like this compound are excellent Michael donors. The protons on the carbons alpha to the ketone group (C2 and C4) are acidic due to the electron-withdrawing effect of the adjacent carbonyl. In the presence of a base, one of these protons can be removed to form a stabilized enolate ion. libretexts.org

This enolate is a soft nucleophile and readily attacks the β-carbon of a Michael acceptor. This reaction is a powerful and widely used method for forming carbon-carbon bonds in a mild and efficient manner. libretexts.org

The general mechanism involves three steps:

Formation of the enolate ion by deprotonation of the β-ketoester with a base.

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated acceptor.

Protonation of the resulting enolate to give the final 1,5-dicarbonyl product.

| Role | Compound Type | Examples | Reference |

|---|---|---|---|

| Michael Donor | β-Ketoester | This compound , Ethyl acetoacetate | libretexts.org |

| Michael Acceptor | α,β-Unsaturated Ketone/Ester/Nitrile | Methyl vinyl ketone, Ethyl acrylate, Acrylonitrile | google.com |

Derivatization Reactions and Functional Group Interconversions

The ketone and ester moieties in this compound can be converted into a wide array of other functional groups, highlighting its utility as a synthetic intermediate.

The ketone group can undergo typical carbonyl reactions. For instance, it can be protected by forming a ketal or acetal (B89532) through reaction with a diol, like ethylene (B1197577) glycol, under acidic conditions. This is often a key step to allow for selective chemistry at the less reactive ester position. The ketone can also react with hydrazine (B178648) or its derivatives to form hydrazones.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid (3-oxocyclohexanecarboxylic acid) under either acidic or basic conditions. This carboxylic acid can then undergo further transformations, such as conversion to an acid chloride or an amide. Alternatively, the methyl ester can be converted to other esters via transesterification by heating with a different alcohol in the presence of an acid or base catalyst.

Applications and Role in Complex Molecule Synthesis

Synthetic Intermediate in Organic Chemistry

The dual reactivity of the ketone and ester functionalities allows Methyl 3-oxocyclohexanecarboxylate to serve as a foundational component in the synthesis of more elaborate chemical structures. thieme-connect.de

Building Block for New Organic Compounds

This compound is a key starting material for a variety of organic compounds. Its rich chemistry is leveraged to create complex molecular architectures, including polycarbocyclic frameworks and diverse heterocyclic nuclei. thieme-connect.de The presence of two distinct functional groups on a cyclic core allows for sequential or selective reactions, providing chemists with a powerful tool for building molecular complexity. thieme-connect.de This utility makes it a staple in synthetic strategies aimed at producing novel chemical entities.

Precursor for Complex Cyclohexane (B81311) Derivatives

The cyclohexane framework of this molecule is a common structural motif in many complex natural products and synthetic targets. This compound serves as a direct precursor to a range of substituted cyclohexane derivatives. For instance, it is used in the synthesis of therapeutic amide derivatives and apoptosis-inducing agents. google.comgoogleapis.comgoogle.comgoogle.com A specific example includes its conversion to Methyl 3-(2-phenylethoxy)cyclohexanecarboxylate through a reductive etherification process using triethylsilane and a bismuth(III) chloride catalyst. google.com

Pharmaceutical and Medicinal Chemistry Applications

The rigid, functionalized cyclic core of this compound is a desirable feature in drug design, making it a significant building block in medicinal chemistry. polimi.itcnr.it

Synthesis of Novel Drug Molecules and Active Pharmaceutical Ingredients (APIs)

This compound is considered an exceptionally useful building block for synthesizing Active Pharmaceutical Ingredients (APIs). polimi.itcnr.it The rigid cyclohexane core can be incorporated into drug candidates to limit conformational freedom, a strategy often used by medicinal chemists to enhance binding affinity and selectivity for a biological target. polimi.itcnr.it Patent literature describes its use as a key intermediate in the preparation of potential therapeutics, such as NMDA NR2B receptor antagonists for the treatment of pain and inhibitors of the Bcl-2 protein family for applications in oncology. google.comgoogle.comgoogle.com

| Therapeutic Target | Potential Application | Reference |

| NMDA NR2B Receptor | Pain Treatment | google.com |

| Bcl-2 Family Proteins | Cancer Treatment | google.comgoogle.com |

Precursor for Chiral 1,3-Substituted Cyclohexanone (B45756) Building Blocks

In the synthesis of modern pharmaceuticals, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. This compound can be used to generate specific, optically pure enantiomers—(R)- and (S)-methyl 3-oxocyclohexanecarboxylate—which are valuable chiral building blocks. polimi.itcnr.itacs.orglookchem.com Biocatalytic methods employing enzymes such as lipases, enoate reductases, and nitrilases have been developed as environmentally friendly alternatives to traditional chemical methods for producing these chiral intermediates on a large scale for drug manufacturing. acs.org These chiral synthons ensure that the final drug molecule has the correct stereochemistry required for its biological activity.

Intermediate in the Synthesis of Pharmaceutically Relevant Compounds

This compound is a precursor for a variety of complex molecules with pharmaceutical relevance. google.com While the cyclohexane ring is a core component of several well-known drugs, including Tramadol, Desvenlafaxine, and Gabapentin, the most commonly documented industrial syntheses of these specific APIs typically start from other precursors like cyclohexanone or 1,1-cyclohexane diacetic acid. A direct synthetic route from this compound to these particular named drugs is not prominently described in the reviewed scientific and patent literature. However, its importance as a foundational building block for other complex, pharmaceutically relevant cyclohexane derivatives remains a key aspect of its application profile. google.com

Development of Therapeutic Agents with Specific Mechanisms of Action

This compound serves as a versatile scaffold in medicinal chemistry for the development of therapeutic agents targeting a variety of biological pathways. Its structural features, including the reactive β-keto ester moiety, allow for diverse chemical modifications to create derivatives with specific mechanisms of action. While direct research on the therapeutic applications of this compound is emerging, the utility of its cyclic analogues, such as the cyclopentane (B165970) and cyclobutane (B1203170) variants, provides strong evidence for its potential in drug discovery.

For instance, the related compound, methyl 3-oxocyclopentane-1-carboxylate, is a key intermediate in the synthesis of glutamine synthetase inhibitors. guidechem.com This suggests a potential pathway for developing novel therapeutics based on the cyclohexyl core of this compound. Similarly, 1-methyl-3-oxocyclobutane-1-carboxylic acid, another structural analogue, is a crucial building block in the synthesis of a wide array of pharmaceutical compounds, including ACK1 antibody-drug conjugates, MDM2 antagonists, JAK inhibitors, CETP inhibitors, kinase inhibitors, and PDE10 inhibitors. smolecule.com These compounds are investigated for the treatment of conditions ranging from cancer to autoimmune and chronic inflammatory diseases. smolecule.com

The synthesis of these therapeutic agents often involves the strategic modification of the cyclic keto-ester core. The ketone and ester functionalities provide reactive handles for introducing various substituents and for constructing more complex heterocyclic systems. This versatility allows for the fine-tuning of the molecule's physicochemical properties and its interaction with specific biological targets.

Exploration of Biological Activities of Derivatives

The exploration of the biological activities of derivatives of this compound is an active area of research, driven by the diverse pharmacological profiles observed in structurally related compounds. While specific data on derivatives of this compound is limited in publicly available literature, the broader class of compounds containing similar structural motifs has shown significant potential.

For example, derivatives of quinazolinone, which can be synthesized from precursors with structural similarities to this compound, have been evaluated for a range of biological activities. Certain 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and their S-benzylated analogues have demonstrated notable antioxidant properties and inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), lactate (B86563) dehydrogenase (LDHA), α-glucosidase, and α-amylase. mdpi.com

Similarly, quinoxaline (B1680401) derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. mdpi.com The structure-activity relationship (SAR) studies of these derivatives reveal that the nature and position of substituents on the core ring system play a crucial role in determining their inhibitory potency and selectivity. mdpi.com

Furthermore, the modification of the carboxylic acid moiety in related structures, such as in enoxacin, to form carboxamide derivatives has been shown to modulate the biological activity profile, leading to enhanced antibacterial activity against Gram-negative bacteria and the ability to modulate the oxidative burst response of phagocytes. nih.gov

The table below summarizes the biological activities of some derivatives of structurally related heterocyclic systems, highlighting the potential for discovering novel bioactive compounds through the chemical modification of the this compound scaffold.

| Derivative Class | Biological Activity | Key Findings |

| Quinazolinone Derivatives | Antioxidant, Enzyme Inhibition (COX-2, LDHA, α-glucosidase, α-amylase), Cytotoxic | Some derivatives showed potent antioxidant activity and were identified as dual inhibitors of α-amylase and α-glucosidase. mdpi.com |

| Quinoxaline Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | Certain derivatives exhibited high inhibitory activity against AChE, with potency comparable to existing drugs. mdpi.com |

| Enoxacin Carboxamide Derivatives | Antibacterial, Anti-inflammatory | Derivatives displayed improved antimicrobial profiles against Gram-negative bacteria and moderate to significant inhibitory activity on phagocyte oxidative burst. nih.gov |

These examples underscore the vast potential for creating a diverse library of bioactive molecules by leveraging the chemical reactivity of this compound. Further research into the synthesis and biological evaluation of its direct derivatives is warranted to fully explore its therapeutic potential.

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of new polymers and advanced composites with tailored properties.

Development of New Materials with Specific Properties

This compound can serve as a valuable monomer or a modifying agent in the synthesis of new materials. The presence of both a polymerizable ester group and a reactive ketone functionality allows for the creation of polymers with specific characteristics. For instance, the ketone group can be a site for post-polymerization modification, enabling the introduction of various functional groups to tune the material's properties, such as its thermal stability, solubility, or affinity for other substances. While direct research on polymers derived from this compound is not extensively documented, the principles of polymer chemistry suggest its potential utility.

Tailored Polymers and Advanced Composites

The incorporation of this compound into polymer chains can lead to the development of tailored polymers. For example, it could be used in the synthesis of polyesters or polyamides with enhanced thermal or mechanical properties. The cyclic structure of the cyclohexane ring can impart rigidity to the polymer backbone, potentially increasing the glass transition temperature and improving the dimensional stability of the resulting material.

Furthermore, the reactivity of the ketone group could be exploited to create cross-linked polymers or to graft other polymer chains, leading to the formation of advanced composites. These materials could find applications in various fields, from specialty plastics to biomedical devices, where materials with specific and well-defined properties are required.

Agrochemical and Specialty Chemical Development

In the realm of agrochemicals, the structural motif of this compound can be found in or serve as a precursor to molecules with potential herbicidal or pesticidal activity. The development of new agrochemicals often relies on the synthesis of novel molecular scaffolds that can interact with specific biological targets in pests or weeds.

In the field of specialty chemicals, derivatives of this compound may find use as fragrances or as intermediates in the synthesis of other high-value chemicals. The ester group, in particular, is a common feature in fragrance molecules.

Analytical and Characterization Techniques in Research

Spectroscopic Analysis in Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of methyl 3-oxocyclohexanecarboxylate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For this compound, the ¹H NMR spectrum displays characteristic signals corresponding to the different types of protons. The methyl ester protons (-OCH₃) typically appear as a sharp singlet, being chemically unique and having no adjacent protons to couple with. The protons on the cyclohexanone (B45756) ring appear as a series of complex multiplets in the aliphatic region of the spectrum. The proton at the C1 position (methine proton, -CH(CO₂Me)-) is expected to be shifted downfield due to the electron-withdrawing effect of the adjacent ester group. Similarly, the protons on the carbon atoms adjacent to the ketone (C2 and C4) are also deshielded.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. docbrown.info The carbonyl carbons of the ester and ketone groups are the most deshielded, appearing at the low-field end of the spectrum. The carbon of the methyl ester group (-OCH₃) shows a characteristic signal in the mid-field region. The six carbons of the cyclohexane (B81311) ring each produce a signal, with their exact chemical shifts depending on their proximity to the electron-withdrawing carbonyl groups.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Description of Signal |

| Ester Methyl Protons (-COOCH₃) | ¹H NMR | ~ 3.7 | Singlet |

| Ring Protons (-CH₂-, -CH-) | ¹H NMR | 1.5 - 3.0 | Complex Multiplets |

| Ester Carbonyl Carbon (-C =O)O | ¹³C NMR | ~ 173 | |

| Ketone Carbonyl Carbon (>C =O) | ¹³C NMR | ~ 208 | |

| Ester Methyl Carbon (-OC H₃) | ¹³C NMR | ~ 52 | |

| Ring Carbons (-C H₂-, -C H-) | ¹³C NMR | 25 - 50 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a sample is ionized, causing the molecule to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Common fragmentation pathways for esters and ketones provide diagnostic clues. libretexts.orgmiamioh.edu One significant fragmentation is the loss of the methoxy (B1213986) group (-OCH₃), resulting in an acylium ion [M-31]⁺. libretexts.org Another common cleavage is the loss of the entire carbomethoxy group (-COOCH₃), leading to a fragment of [M-59]⁺. libretexts.org Cleavages characteristic of cyclic ketones, such as alpha-cleavage adjacent to the carbonyl group, are also expected, leading to the formation of stable radical cations. libretexts.org The relative abundance of these fragments helps to piece together the original molecular structure. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 156 | [C₈H₁₂O₃]⁺ | (Molecular Ion) |

| 125 | [M - OCH₃]⁺ | Methoxy radical |

| 97 | [M - COOCH₃]⁺ | Carbomethoxy radical |

| 84 | [C₅H₈O]⁺ | Result of retro-Diels-Alder type cleavage |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

The IR spectrum of this compound is distinguished by the presence of two strong absorption bands in the carbonyl region. The ester carbonyl (C=O) stretch typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone carbonyl stretch (around 1715 cm⁻¹). chemicalbook.com The presence of these two distinct peaks is strong evidence for the keto-ester structure. Additionally, the spectrum will show C-O stretching vibrations associated with the ester group and C-H stretching vibrations for the sp³-hybridized carbons of the ring and methyl group. docbrown.info

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretch | ~ 1740 |

| Ketone Carbonyl (C=O) | Stretch | ~ 1715 |

| C-O (Ester) | Stretch | ~ 1200 - 1250 |

| C-H (sp³) | Stretch | ~ 2850 - 3000 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of synthesized this compound and for separating its enantiomers.

This compound possesses a stereocenter at the C1 position, meaning it can exist as a pair of enantiomers (R and S forms). Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying these enantiomers. nih.gov

This technique utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. By comparing the retention times to those of known standards and integrating the area under each peak, one can determine the enantiomeric excess (ee) of a chiral sample. This is particularly vital in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds. analyticaltoxicology.com Since this compound has a sufficiently low boiling point to be vaporized without decomposition, GC is an ideal method for its analysis. researchgate.net

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. analyticaltoxicology.com Impurities in the sample will have different retention times than the main compound, appearing as separate peaks in the resulting chromatogram. A Flame Ionization Detector (FID) is commonly used, which provides a signal proportional to the mass of the organic compound, allowing for quantitative determination of purity. core.ac.uknih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

When this compound is used to create chiral molecules, for example, through the stereoselective reduction of the ketone to a specific (R) or (S) alcohol, X-ray crystallography becomes an invaluable tool for determining the absolute stereochemistry of the resulting chiral derivatives. By forming a crystalline derivative of the chiral product, single-crystal X-ray diffraction can be used to elucidate its three-dimensional structure, unambiguously establishing the spatial arrangement of the atoms and confirming the outcome of the stereoselective synthesis. nih.govnih.gov

Theoretical and Computational Studies

Theoretical and computational chemistry provides powerful tools for understanding the structure, reactivity, and dynamics of molecules like Methyl 3-oxocyclohexanecarboxylate at an atomic level. These methods complement experimental findings, offering insights that are often difficult or impossible to obtain through laboratory work alone.

Future Directions and Research Opportunities

Development of Novel Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Future research will likely focus on creating highly efficient and stereoselective methods for producing chiral derivatives of Methyl 3-oxocyclohexanecarboxylate.

One promising area is the advancement of organocatalysis . The use of small chiral organic molecules to catalyze asymmetric reactions has gained significant traction. For instance, proline and its derivatives have been successfully used in asymmetric aldol (B89426) and Michael reactions, which are key steps in the synthesis of substituted cyclohexanones. acs.orgwikipedia.orgtaltech.ee Future work could involve the design of novel organocatalysts specifically tailored for the asymmetric functionalization of this compound. This includes the development of bifunctional catalysts, such as those derived from cinchona alkaloids or squaramides, which can provide high levels of stereocontrol in Michael additions to form complex chiral structures. nih.govkit.edu

Another key area of development is the use of chiral metal complexes . While organocatalysis offers many advantages, metal-based catalysts, such as those containing ruthenium or rhodium, can offer complementary reactivity and selectivity. taltech.ee Research into new chiral ligands for these metals could lead to more efficient and selective transformations of this compound and its derivatives.

The Robinson annulation , a classic method for forming six-membered rings, is also a target for asymmetric modification. nih.govkit.edu Developing organocatalytic or metal-catalyzed asymmetric Robinson annulation sequences starting from or leading to structures related to this compound would be a valuable tool for the synthesis of complex polycyclic molecules.

A summary of potential asymmetric strategies is presented in the table below.

| Asymmetric Strategy | Catalyst Type | Potential Application to this compound |

| Organocatalytic Michael Addition | Proline derivatives, Cinchona alkaloids, Squaramides | Introduction of chiral substituents at the C4 or C2 position. |

| Asymmetric Aldol Reaction | Proline, Chiral amines | Formation of chiral hydroxymethyl derivatives at the C2 position. |

| Asymmetric Robinson Annulation | Organocatalysts, Chiral metal complexes | Construction of chiral bicyclic systems from the cyclohexanone (B45756) core. |

| Chiral Lithium Amide Conjugate Addition | Lithium (R)-(α-methylbenzyl)benzylamide | Diastereoselective synthesis of substituted chiral cyclohexane (B81311) derivatives. |

Exploration of New Biocatalytic Systems for Enhanced Efficiency and Selectivity

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.govnih.govbibliotekanauki.pl For this compound, the exploration of novel biocatalytic systems holds significant promise.

A primary focus is the biocatalytic reduction of the ketone functionality . The stereoselective reduction of the carbonyl group to a hydroxyl group would yield chiral hydroxycyclohexanecarboxylates, which are valuable building blocks. nih.govresearchgate.net Researchers are actively screening for and engineering novel ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) with high enantioselectivity for cyclohexanone-type substrates. researchgate.netgoogle.com The use of whole-cell biocatalysts, such as baker's yeast, also presents a cost-effective and readily available option for these reductions. google.com

Enzymatic kinetic resolution is another key area of investigation. This technique can be used to separate racemic mixtures of this compound derivatives. For example, lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two. beilstein-journals.org Similarly, esterases could be employed for the enantioselective hydrolysis of the methyl ester group. A bacterial carboxylesterase, CarEst3, has been shown to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate, suggesting its potential applicability to related substrates like this compound. nih.gov

The development of enzyme cascades is a further frontier. By combining multiple enzymes in a single pot, complex transformations can be achieved in a more efficient and sustainable manner. For example, a cascade involving a lipase (B570770) for resolution followed by a reductase for stereoselective reduction could provide access to a wide range of chiral cyclohexane derivatives.

The table below summarizes some promising biocatalytic approaches.

| Biocatalytic Approach | Enzyme Class | Potential Transformation |

| Asymmetric Reduction | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | Stereoselective conversion of the ketone to a hydroxyl group. |

| Kinetic Resolution | Lipases, Esterases | Separation of enantiomers through selective acylation or hydrolysis. |

| Oxidative Kinetic Resolution | Baeyer-Villiger Monooxygenases (BVMOs) | Enantioselective oxidation of the ketone to a lactone. researchgate.net |

| Enzyme Cascades | Multiple enzymes (e.g., lipase and reductase) | Multi-step syntheses in a single pot for increased efficiency. |

Expanding Applications in Drug Discovery and Development

The cyclohexane ring is a common scaffold in many biologically active molecules and approved drugs. The functional groups present in this compound (a ketone and an ester) provide convenient handles for chemical modification, making it an attractive starting material for the synthesis of new drug candidates.

The introduction of a methyl group can significantly influence a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. mdpi.com The methyl ester of this compound can be a key feature in modulating these properties.

Future research will likely involve the use of this compound as a building block to create libraries of diverse molecules for high-throughput screening. The ketone can be converted to a variety of functional groups, such as amines, oximes, and hydrazones, which are known to be important for biological activity. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, another important functional group in pharmaceuticals.

Furthermore, the development of the asymmetric and biocatalytic methods described in the previous sections will be crucial for accessing enantiomerically pure derivatives of this compound. This is of paramount importance in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Investigations into Material Science Applications

While the direct application of this compound in material science is not yet well-established, its structure suggests potential as a precursor to novel monomers for polymer synthesis. The cyclohexane ring can impart rigidity and thermal stability to a polymer backbone. researchgate.netcore.ac.uk

Future research could explore the transformation of this compound into bifunctional monomers suitable for polymerization. For example, reduction of the ketone and ester functionalities could yield a diol, while oxidation and ester hydrolysis could lead to a dicarboxylic acid. These diols and dicarboxylic acids could then be used in polycondensation reactions to produce polyesters or polyamides. mdpi.comresearchgate.net The stereochemistry of the cyclohexane ring (cis vs. trans) in these monomers would be expected to have a significant impact on the properties of the resulting polymers. researchgate.net

The ketone functionality also opens up possibilities for creating photocrosslinkable polymers . For example, cyclohexanone derivatives have been incorporated into liquid crystalline polymers that can be crosslinked upon exposure to UV light. nih.gov This suggests that this compound could be a starting point for the synthesis of photosensitive materials.

Another avenue of exploration is the synthesis of fluorinated cyclohexane derivatives from this compound. Fluorinated compounds often exhibit unique properties, and their incorporation into polymers can lead to materials with low surface energy, high thermal stability, and chemical resistance. There is precedent for the living supramolecular polymerization of fluorinated cyclohexanes. nih.gov

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is essential for the rational design of new catalysts and the optimization of reaction conditions. The integration of experimental studies with computational methods, such as Density Functional Theory (DFT) , provides a powerful tool for elucidating the intricate details of chemical transformations. researchgate.netscilit.com

For the reactions involving this compound, future research will benefit greatly from such integrated approaches. For example, DFT calculations can be used to model the transition states of organocatalyzed Michael and aldol reactions, helping to explain the observed stereoselectivity. acs.orgresearchgate.net This knowledge can then be used to design more effective catalysts.

In the realm of biocatalysis, computational modeling can be used to understand enzyme-substrate interactions and to predict the effect of mutations on enzyme activity and selectivity. This can accelerate the development of new and improved biocatalytic systems for the transformation of this compound.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, combined with computational predictions of spectral data, can provide detailed information about the structure and conformation of reaction intermediates and products. researchgate.net This integrated approach can offer a comprehensive picture of the reaction landscape.

By combining experimental and computational approaches, researchers can gain unprecedented insights into the mechanisms of reactions involving this compound, paving the way for the development of more efficient, selective, and sustainable chemical processes.

Q & A

Q. What are the standard synthetic routes for Methyl 3-oxocyclohexanecarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via Claisen condensation or cycloaddition reactions involving ketones and esters. For example, cycloaddition of dienes with acrylate derivatives under catalytic conditions can yield cyclohexenecarboxylates. Optimization requires controlling temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DCM), and acid/base catalysts (e.g., BF₃·Et₂O). Product purity (>95%) can be achieved through fractional distillation or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Gas Chromatography (GC) : To separate and quantify products, especially in dehydration reactions (e.g., distinguishing methylcyclohexene isomers) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., δ ~2.1–2.5 ppm for cyclohexane protons, δ ~173 ppm for ester carbonyl) .

- Polar Surface Area (TPSA) : Calculated as 43.37 Ų, aiding in solubility and reactivity predictions .

Q. How does this compound participate in common organic transformations?

The compound undergoes:

- Oxidation : The ketone group can be oxidized to carboxylic acids or lactones under strong oxidizing agents (e.g., KMnO₄) .

- Reduction : The ketone is reduced to a secondary alcohol using NaBH₄ or catalytic hydrogenation .

- Ester Hydrolysis : Acidic or basic conditions cleave the ester to yield 3-oxocyclohexanecarboxylic acid .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Zaitsev vs. anti-Zaitsev products) manifest in acid-catalyzed dehydration of this compound derivatives?

Dehydration of alcohol derivatives (e.g., 3-hydroxycyclohexanecarboxylate) may produce 1-methylcyclohexene (Zaitsev) or methylenecyclohexane (anti-Zaitsev) depending on steric hindrance and acid strength. GC-MS analysis is critical to resolve isomers, as seen in analogous studies on methylcyclohexanol dehydration .

Q. What strategies resolve contradictions in regioselectivity data for nucleophilic additions to this compound?

Conflicting regioselectivity (e.g., α vs. β attack on the ketone) arises from solvent polarity and nucleophile hardness. For example:

- Grignard reagents favor 1,2-addition in nonpolar solvents.

- Enolates in polar aprotic solvents (e.g., DMF) may undergo conjugate addition. Computational modeling (DFT) and kinetic studies are recommended to map transition states .

Q. How is this compound utilized as a chiral building block in asymmetric synthesis?

The cyclohexane ring’s rigidity enables enantioselective functionalization. For example:

- Chiral Auxiliaries : Use (-)-Menthol esters to induce asymmetry during alkylation .

- Catalytic Asymmetric Hydrogenation : Pd/C with chiral ligands (e.g., BINAP) reduces ketones to alcohols with >90% ee .

Q. What are the challenges in stabilizing this compound under varying pH and temperature conditions?

The ester group is prone to hydrolysis in aqueous media (pH < 3 or > 10). Stability studies recommend:

Q. How can this compound derivatives act as intermediates in bioactive molecule synthesis?

The compound serves as a precursor for:

- Pharmaceuticals : Functionalization to cyclohexane-based kinase inhibitors or anti-inflammatory agents .

- Agrochemicals : Derivatization into plant growth regulators via allylation or epoxidation .

Methodological Notes

- Contradiction Analysis : Discrepancies in reaction outcomes (e.g., product ratios) often stem from impurities in starting materials or variations in catalyst loading. Replicate experiments with controlled purity standards (e.g., >99% substrates) are advised .

- Data Validation : Cross-reference NMR/GC results with computational simulations (e.g., Gaussian) to confirm peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.